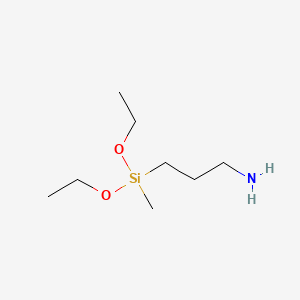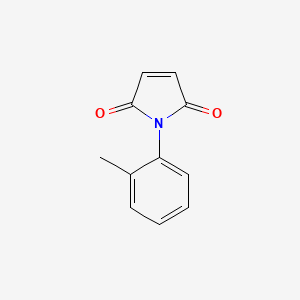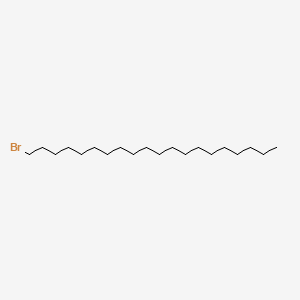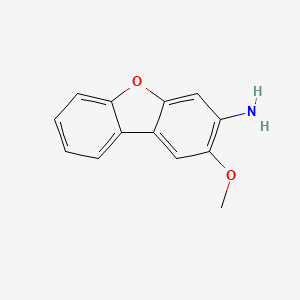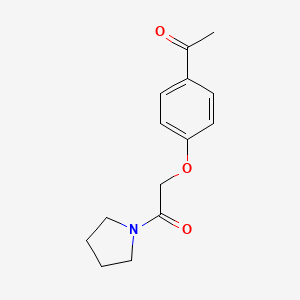
4'-吡咯烷基羰基甲氧基苯乙酮
描述
Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- (4-PCCM) is a synthetic molecule that has been used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid that has a sweet, aromatic odor. 4-PCCM is a versatile molecule that has been used in the synthesis of other compounds and has been found to have several biochemical and physiological effects.
科学研究应用
微波辅助有机合成
苯乙酮衍生物,包括4'-吡咯烷基羰基甲氧基苯乙酮,已被用于微波辅助有机合成。 这种方法涉及在无溶剂条件下,硼酸催化醛的缩合反应 。由于没有使用有毒催化剂和溶剂,该方法因其简便、健康安全和环境友好性而备受推崇。
药理活性
天然来源的苯乙酮表现出多种药理活性。 它们存在于多种植物科和真菌中,以游离形式和糖苷形式存在 。 这些化合物,包括4'-吡咯烷基羰基甲氧基衍生物,已表现出细胞毒性、抗菌、抗疟疾、抗氧化和抗酪氨酸酶活性,使其在药物发现和开发中具有重要意义 。
杀虫剂开发
富含苯乙酮的植物具有驱避害虫和昆虫的能力,这促使人们探索苯乙酮衍生物作为潜在的环保杀虫剂 。随着对可持续农业实践的日益需求,这些化合物为化学杀虫剂提供了一种替代方案,有助于保护作物免受害虫侵袭。
药物前体应用
苯乙酮衍生物是药物生产的重要前体。 像阿朴西宁和丹皮酚这样的化合物,它们具有抗炎特性,没有负面副作用,是从苯乙酮衍生而来的,几个世纪以来一直用于传统医药 。它们的治疗特性被用于合成现代药物。
食品和香料行业
由于其令人愉悦的橙花香气,苯乙酮衍生物在食品工业中用作调味剂 。它们也用于香料行业,为洗涤剂、肥皂和香水贡献香味。
化学反应催化
苯乙酮衍生物在各种化学反应中充当催化剂。 它们可以充当路易斯酸或官能团活化剂,促进酯化、酰胺化和傅克烷基化等反应 。这种多功能性使其在合成有机化学中具有价值。
吲哚嗪化合物的合成
一种新颖的方法涉及通过吡啶、苯乙酮和硝基烯烃的铜催化反应合成吲哚嗪化合物 。这种方法形成C–N和C–C键,生成具有高立体选择性和优异的官能团耐受性的新型吲哚嗪化合物。
安全和危害
未来方向
作用机制
Target of Action
Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .
Mode of Action
The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .
Result of Action
The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .
生化分析
Biochemical Properties
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations
Cellular Effects
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism . This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation
Dosage Effects in Animal Models
The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects . For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
属性
IUPAC Name |
2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYBRCVBOHZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194829 | |
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42018-32-6 | |
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




